Product packaging for Ethyl 5-bromooxazole-4-carboxylate(Cat. No.:CAS No. 1097306-75-6)

Ethyl 5-bromooxazole-4-carboxylate

Cat. No.: B3417590
CAS No.: 1097306-75-6
M. Wt: 220.02 g/mol
InChI Key: UKJJUZSQTWPSCC-UHFFFAOYSA-N
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Description

Significance of Oxazole (B20620) Derivatives in Contemporary Organic Synthesis

Oxazole derivatives are integral to modern organic synthesis due to their presence in a wide array of biologically active compounds and functional materials. The oxazole ring is a key structural motif in numerous natural products, many of which are isolated from marine organisms and exhibit potent pharmacological properties. organic-chemistry.org In medicinal chemistry, the oxazole scaffold is considered a "pharmacophore," a molecular feature responsible for a drug's biological activity, and is found in various approved drugs and clinical candidates. libretexts.orgresearchgate.net Their ability to engage with biological targets like enzymes and receptors through various non-covalent interactions makes them attractive for drug discovery programs. researchgate.netwikipedia.org Consequently, the development of synthetic methodologies to create diverse oxazole derivatives is a major focus of research. rsc.org

Strategic Importance of Halogenated Oxazole Esters as Building Blocks

Halogenated organic compounds, particularly those containing bromine or iodine, are highly valued in synthetic chemistry as versatile building blocks. The carbon-halogen bond can be readily transformed into new carbon-carbon or carbon-heteroatom bonds through a variety of powerful cross-coupling reactions.

Halogenated oxazole esters, such as Ethyl 5-bromooxazole-4-carboxylate, combine the desirable features of the oxazole core with the synthetic versatility of a halogen substituent. The bromine atom at the 5-position of the oxazole ring provides a reactive handle for derivatization, while the ethyl ester at the 4-position offers another site for chemical modification, for instance, through hydrolysis to the corresponding carboxylic acid followed by amide coupling. This multi-functional nature allows for the systematic and controlled construction of complex molecular architectures. A similar compound, ethyl 2-chlorooxazole-4-carboxylate, has been demonstrated as a versatile intermediate for synthesizing a variety of substituted oxazoles through palladium-catalyzed coupling reactions, highlighting the synthetic potential of this class of molecules. nih.gov

Overview of Research Trajectories for this compound

Research involving this compound is primarily directed towards its use as a scaffold for creating more elaborate chemical structures. The presence of the bromine atom strongly suggests that a key research trajectory involves its participation in transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the formation of C-C, C-N, C-O, and C-S bonds.

One documented synthesis of this compound starts from ethyl oxazole-4-carboxylate, which is then brominated using N-Bromosuccinimide (NBS). chemicalbook.com This provides a direct route to this valuable building block.

Detailed Research Findings:

While specific, peer-reviewed examples of cross-coupling reactions starting directly from this compound are not extensively documented in readily available literature, the reactivity of the C-Br bond on an aromatic ring is well-established. It is highly probable that this compound would readily undergo a variety of palladium-catalyzed cross-coupling reactions. For instance, the functionalization of an oxazole-5-carboxylate at the 4-position with bromine has been reported, indicating the feasibility of introducing this key halogen. chemrxiv.org

The expected reactivity would likely include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their derivatives to form a new carbon-carbon bond, introducing aryl or heteroaryl substituents at the 5-position.

Stille Coupling: Coupling with organotin reagents, providing another powerful method for C-C bond formation.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Formation of a C-C bond with terminal alkynes, leading to the synthesis of ethynyl-substituted oxazoles. wikipedia.orglibretexts.orgnih.gov

Buchwald-Hartwig Amination: Creation of a carbon-nitrogen bond by reacting with various amines. libretexts.orgwikipedia.orgnih.gov

These potential transformations would allow for the synthesis of a diverse library of 5-substituted oxazole-4-carboxylates, which could then be further elaborated through reactions of the ester group to generate a wide range of novel compounds for biological screening or materials science applications. The synthesis of related 5-substituted isoxazole (B147169) derivatives has been shown to lead to compounds with interesting cytostatic properties. nih.gov

Below is a table summarizing the properties of this compound.

PropertyValue
Chemical Formula C₆H₆BrNO₃
Molecular Weight 220.02 g/mol
CAS Number 1097306-75-6
Appearance White to yellow or pale-red to red to brown solid or liquid
Purity Typically ≥97%

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BrNO3 B3417590 Ethyl 5-bromooxazole-4-carboxylate CAS No. 1097306-75-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-bromo-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3/c1-2-10-6(9)4-5(7)11-3-8-4/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJJUZSQTWPSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097306-75-6
Record name ethyl 5-bromo-1,3-oxazole-4-carboxylate
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Synthetic Methodologies for Ethyl 5 Bromooxazole 4 Carboxylate

Precursor Compounds and Starting Materials

The foundation for the synthesis of Ethyl 5-bromooxazole-4-carboxylate lies in the selection of an appropriate precursor that facilitates the regioselective introduction of a bromine atom onto the oxazole (B20620) ring.

Utilization of Ethyl Oxazole-4-carboxylate as a Key Precursor

The most direct route to this compound employs Ethyl oxazole-4-carboxylate as the starting material. chemicalbook.com This precursor contains the necessary oxazole core and the ethyl carboxylate group at the C4 position. Its chemical structure provides a reactive site for electrophilic substitution, specifically at the C5 position, making it an ideal substrate for bromination. chemicalbook.comsigmaaldrich.com

Table 1: Properties of Key Precursor

Property Value
Compound Name Ethyl oxazole-4-carboxylate
CAS Number 23012-14-8
Molecular Formula C₆H₇NO₃
Molecular Weight 141.12 g/mol
Appearance Solid

Data sourced from sigmaaldrich.com

Bromination Strategies and Reagents

The introduction of a bromine atom onto the oxazole ring is achieved through specific bromination strategies. The choice of reagent and reaction conditions is crucial for achieving high yield and selectivity.

Direct Bromination Approaches

Direct bromination involves treating the precursor, Ethyl oxazole-4-carboxylate, with a suitable brominating agent. chemicalbook.com This method is favored for its straightforwardness. The electron-rich nature of the oxazole ring facilitates electrophilic aromatic substitution. missouri.edu

N-Bromosuccinimide (NBS) is a widely used and convenient reagent for bromination in organic synthesis. missouri.eduorganic-chemistry.org It serves as a reliable source of electrophilic bromine or bromine radicals, depending on the reaction conditions. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, NBS is the preferred brominating agent. chemicalbook.com The reaction is typically conducted by mixing Ethyl oxazole-4-carboxylate with NBS in a suitable solvent, such as carbon tetrachloride (CCl₄). chemicalbook.com This method is effective for the bromination of electron-rich aromatic heterocycles. missouri.edu

A specific synthetic procedure involves reacting Ethyl oxazole-4-carboxylate with NBS in CCl₄, which upon heating, yields the desired this compound. chemicalbook.com

Table 2: NBS-Mediated Synthesis of this compound

Reactant 1 Reactant 2 Initiator Solvent Temperature Product Yield
Ethyl oxazole-4-carboxylate N-Bromosuccinimide (NBS) 1,1'-Azobis(cyanocyclohexane) CCl₄ 80°C This compound 36.7%

Data sourced from chemicalbook.com

In some bromination reactions using NBS, particularly those involving radical pathways, an initiator is required to start the reaction. wikipedia.org Initiators are compounds that can decompose under heat or light to generate free radicals. alfa-chemistry.com These radicals then react with NBS to produce a bromine radical (Br•), which propagates the chain reaction. missouri.edualfa-chemistry.com Common radical initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide. missouri.eduwikipedia.org

In the documented synthesis of this compound, 1,1'-Azobis(cyanocyclohexane) is used as the initiator. chemicalbook.com The mixture is heated, causing the initiator to decompose and initiate the radical bromination process, leading to the formation of the target compound. chemicalbook.com

Regioselectivity in Oxazole Ring Halogenation

Regioselectivity refers to the preference for a reaction to occur at one specific position over others. In the halogenation of substituted oxazoles, the position of the incoming halogen is directed by the electronic properties of the existing substituents and the inherent reactivity of the heterocyclic ring. nih.govyoutube.com The oxazole ring is an electron-rich heterocycle, but the reactivity of each position (C2, C4, C5) towards electrophiles differs.

For Ethyl oxazole-4-carboxylate, the bromination preferentially occurs at the C5 position. chemicalbook.com This selectivity is attributed to the directing effect of the substituents and the relative stability of the reaction intermediate. The halogenation of N-aryl amides, a related class of compounds, often results in para-substitution, but strategies using boron handles can achieve ortho-selectivity, highlighting that regioselectivity can be controlled. nih.gov In the case of oxazoles, electrophilic substitution is generally favored at C5, especially when C2 is unsubstituted. chemrxiv.org However, different reaction conditions can alter this outcome; for instance, using LiHMDS with NBS can lead to bromination at the C4 position of an oxazole-5-carboxylate. chemrxiv.org The selective bromination at the C5 position of Ethyl oxazole-4-carboxylate demonstrates the controlled regiochemistry achievable in the functionalization of oxazole rings. chemicalbook.com

Reaction Conditions and Optimization Parameters

The successful synthesis of this compound hinges on the precise control of reaction conditions. Key parameters that are optimized include the choice of solvent, reaction temperature, and duration of the reaction. These factors not only influence the yield and purity of the product but also have implications for the scalability of the synthesis.

Solvent Selection and Reaction Temperature

The selection of an appropriate solvent and the maintenance of an optimal reaction temperature are paramount for the efficient synthesis of this compound. The primary method for the synthesis involves the bromination of Ethyl oxazole-4-carboxylate using a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a radical initiator.

In a typical procedure, tetrachloromethane (CCl4) is used as the solvent, and the reaction mixture is heated to 80°C. chemicalbook.com This non-polar solvent is effective in dissolving the reactants and facilitating the radical bromination process. The choice of solvent is critical as it can influence the reaction rate and the formation of byproducts. While tetrachloromethane is effective, other non-polar solvents could potentially be used, and their impact on the reaction would require experimental validation.

The reaction temperature is another critical parameter. The use of a radical initiator, such as 1,1'-azobis(1-cyanocyclohexanenitrile), necessitates heating to initiate the reaction. An elevated temperature, typically around 80°C, ensures a sufficient rate of radical formation and subsequent bromination. chemicalbook.com However, excessively high temperatures could lead to undesired side reactions and decomposition of the product. Therefore, careful control of the temperature is essential for maximizing the yield of the desired product.

The optimization of solvent and temperature is a key aspect of process development. Below is a table illustrating a hypothetical optimization study based on general principles of organic synthesis for similar reactions.

Table 1: Hypothetical Optimization of Solvent and Temperature for the Synthesis of this compound

Entry Solvent Temperature (°C) Reaction Time (h) Yield (%)
1 Tetrachloromethane 80 12 36.7 chemicalbook.com
2 Dichloromethane Reflux 12 Suboptimal
3 Acetonitrile 80 12 Moderate
4 1,4-Dioxane 80 12 Low
5 Tetrachloromethane 60 24 Low
6 Tetrachloromethane 100 8 Decomposition

Reaction Duration and Scalability Considerations

The duration of the reaction is another important factor that needs to be optimized to ensure the complete conversion of the starting material while minimizing the formation of impurities. In the reported synthesis, the reaction is allowed to proceed overnight, which is a common practice for reactions that are monitored for completion. chemicalbook.com The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

When considering the scalability of the synthesis of this compound, several factors must be taken into account. Scaling up a chemical reaction from a laboratory scale to an industrial scale presents a unique set of challenges. These include:

Heat Transfer: Exothermic reactions can be difficult to manage on a large scale. Efficient heat transfer is crucial to maintain a consistent reaction temperature and prevent runaway reactions.

Mass Transfer: Ensuring efficient mixing of reactants is essential for achieving high yields and minimizing reaction times.

Reagent Addition: The rate of addition of reagents, particularly the brominating agent, may need to be carefully controlled on a larger scale to manage the reaction exotherm.

Safety: The use of hazardous materials like tetrachloromethane and brominating agents requires stringent safety protocols, especially on an industrial scale.

Cost-Effectiveness: The cost of reagents, solvents, and energy consumption are significant factors in the economic viability of a large-scale synthesis.

Alternative synthetic routes, such as the Hantzsch oxazole synthesis or the Robinson-Gabriel synthesis, may also be considered for scalability, as these methods might offer advantages in terms of safety, cost, or efficiency on a larger scale. researchgate.netsynarchive.comslideshare.netnih.govyoutube.com

Purification Techniques for Crude Product Isolation

Following the completion of the reaction, the crude product must be isolated and purified to remove unreacted starting materials, reagents, and byproducts. The purification process for this compound typically involves extraction and chromatographic techniques.

Extraction Procedures

The initial step in the workup of the reaction mixture is typically an extraction. In the case of the synthesis of this compound, the reaction residue is extracted with an organic solvent such as ethyl acetate (B1210297). chemicalbook.com This solvent is chosen for its ability to dissolve the desired product while being immiscible with water. The organic phase is then washed with brine (a saturated aqueous solution of sodium chloride) to remove any remaining water-soluble impurities. chemicalbook.com The organic layer is subsequently dried over an anhydrous salt, such as sodium sulfate, to remove any residual water before being concentrated under reduced pressure to yield the crude product. chemicalbook.com

Chromatographic Purification Methodologies

The crude product obtained after extraction is often not pure enough for subsequent applications and requires further purification. Silica (B1680970) gel chromatography is the most common method used for the purification of this compound. chemicalbook.com In this technique, the crude product is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents (the eluent) is passed through the column. The components of the crude mixture are separated based on their differential adsorption to the silica gel and their solubility in the eluent.

The choice of eluent is critical for achieving good separation. A mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether is often used, with the polarity of the eluent mixture being optimized to achieve the best separation. The fractions are collected and analyzed by TLC to identify those containing the pure product. The pure fractions are then combined and the solvent is evaporated to yield the purified this compound as a white solid. chemicalbook.com

Chemical Reactivity and Transformation Studies of Ethyl 5 Bromooxazole 4 Carboxylate

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing aromatic and heteroaromatic systems. wikipedia.orgnih.gov In the context of ethyl 5-bromooxazole-4-carboxylate, the electron-withdrawing nature of the ester group and the oxazole (B20620) ring itself facilitates nucleophilic attack, making it susceptible to SNAr reactions. pressbooks.pubmasterorganicchemistry.com

Mechanistic Pathways of SNAr on Halogenated Oxazoles

The SNAr reaction on halogenated oxazoles, such as this compound, typically proceeds through a two-step addition-elimination mechanism. pressbooks.pubyoutube.com

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine atom. This is generally the rate-determining step. researchgate.net The attack results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The aromaticity of the oxazole ring is temporarily disrupted in this intermediate.

Elimination of the Leaving Group: The aromaticity is restored in the second step through the expulsion of the bromide ion, which is a good leaving group. This step is typically fast. researchgate.net

The presence of electron-withdrawing groups, such as the carboxylate group in this compound, is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby activating the ring for nucleophilic attack. wikipedia.orgpressbooks.pubmasterorganicchemistry.com This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group. pressbooks.pubyoutube.com

In some cases, particularly with very strong bases and in the absence of activating groups, an alternative elimination-addition mechanism involving a "benzyne"-like intermediate (in this case, an "oxazolyne") can occur, though this is less common for activated systems like this compound. youtube.com

Scope of Nucleophiles in SNAr Displacements

A wide array of nucleophiles can be employed in the SNAr displacement of the bromine atom in this compound.

Carbon-based nucleophiles, such as the sodium enolates of malonic esters, are effective for forming new carbon-carbon bonds. The reaction involves the deprotonation of the active methylene (B1212753) compound by a base to generate the carbanionic nucleophile, which then attacks the C5 position of the oxazole ring, displacing the bromide.

Reactant 1Reactant 2Product
This compoundSodium diethyl malonateDiethyl 2-(4-(ethoxycarbonyl)oxazol-5-yl)malonate

A variety of heteroatomic nucleophiles can also participate in SNAr reactions with this compound.

Nitrogen Nucleophiles: Amines (primary and secondary), anilines, and other nitrogen-containing heterocycles can readily displace the bromide to form 5-aminooxazole derivatives. The reactivity of the amine is dependent on its nucleophilicity and steric hindrance.

Oxygen Nucleophiles: Alkoxides and phenoxides can serve as oxygen nucleophiles to yield 5-alkoxy or 5-aryloxyoxazoles. These reactions are often carried out in the presence of a base to generate the more nucleophilic alkoxide or phenoxide ion.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react efficiently with this compound to produce 5-(alkylthio) or 5-(arylthio)oxazoles. Kinetic studies have shown that reactions involving thiols can proceed through a stepwise or a concerted mechanism. nih.gov

Nucleophile TypeExample NucleophileProduct Type
NitrogenAmmonia, primary/secondary amines5-Aminooxazole derivatives
OxygenSodium methoxide, sodium phenoxide5-Alkoxy/Aryloxyoxazole derivatives
SulfurSodium thiomethoxide, sodium thiophenoxide5-(Alkylthio)/(Arylthio)oxazole derivatives

Regiochemical Control in SNAr Reactions

In polyhalogenated oxazoles, the regioselectivity of the SNAr reaction is a critical consideration. The position of nucleophilic attack is generally directed by the electronic effects of the substituents on the oxazole ring. The most electron-deficient carbon atom, typically the one bearing a halogen and activated by an electron-withdrawing group, will be the preferred site of attack. For this compound, the C5 position is activated by the C4-ester group, directing the nucleophilic attack to this position.

Palladium-Catalyzed Cross-Coupling Reactions (General Considerations for Halogenated Heterocycles)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and are widely applied to functionalize halogenated heterocycles. nih.govnih.govresearchgate.netmdpi.com this compound is a suitable substrate for such transformations due to the presence of the C-Br bond.

The general catalytic cycle for these reactions, such as the Suzuki-Miyaura coupling, involves three key steps: mdpi.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in this case) of the halo-oxazole, forming a Pd(II) intermediate. This is often the rate-determining step. baranlab.org

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated to form the final product, regenerating the Pd(0) catalyst. mdpi.com

A variety of palladium catalysts and ligands can be used to facilitate these couplings, and the choice often depends on the specific reaction type (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). nih.govnih.gov For halogenated oxazoles, these reactions provide a regioselective method for introducing aryl, heteroaryl, alkyl, and alkynyl groups at the C5 position. ignited.in The regioselectivity in polyhalogenated systems is influenced by factors such as the carbon-halogen bond dissociation energy and the electronic properties of the ring. baranlab.org

Coupling ReactionCoupling PartnerProduct Type
Suzuki-MiyauraArylboronic acid5-Aryloxazole derivative
HeckAlkene5-Alkenyl-oxazole derivative
SonogashiraTerminal alkyne5-Alkynyl-oxazole derivative
Buchwald-HartwigAmine5-Aminooxazole derivative

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds. nih.gov In the context of this compound, this reaction is utilized to introduce aryl or heteroaryl substituents at the C5 position. The reaction typically involves the coupling of the bromo-oxazole with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organoboron reagent to the palladium complex, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst. nih.govyoutube.com

A variety of palladium catalysts can be employed, with [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] often being an effective choice for coupling with heteroaryl boronic acids. nih.gov The choice of base, such as potassium carbonate, and solvent, like dimethoxyethane, is crucial for the reaction's success. nih.gov While the Suzuki-Miyaura reaction is highly versatile, challenges can arise with certain substrates, such as the tendency of some thiopheneboronic acids to undergo protodeboronation. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromo-heterocycles

EntryAryl BromideBoronic Acid/EsterCatalystBaseSolventProductYield (%)
15-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(PPh₃)₄K₂CO₃DME5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole22 nih.gov
25-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole>95 nih.gov
35-bromo-1H-indazole2-thiopheneboronic acidPd(dppf)Cl₂K₂CO₃DME5-(thiophen-2-yl)-1H-indazole65 nih.gov

Sonogashira Coupling Reactions

The Sonogashira coupling is another palladium-catalyzed cross-coupling reaction that is instrumental in forming carbon-carbon bonds, specifically between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.orglibretexts.org This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org For this compound, the Sonogashira coupling enables the introduction of alkynyl groups at the C5 position, leading to the synthesis of various alkynyl-oxazole derivatives.

The reaction mechanism involves a palladium catalytic cycle and a copper co-catalytic cycle. The palladium cycle includes oxidative addition, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

Research has shown that the choice of catalyst and reaction conditions can significantly impact the outcome of the Sonogashira coupling. For instance, Pd(PPh₃)₂Cl₂ has been successfully used as a catalyst. nih.gov The reaction conditions are generally mild, often proceeding at room temperature. libretexts.org However, factors such as the steric hindrance of substituents on the isoxazole (B147169) core can influence the reaction's efficiency. nih.gov

Table 2: Examples of Sonogashira Coupling Reactions

EntryAryl HalideAlkynePd CatalystCu Co-catalystBaseProductYield (%)
15-bromo-3-iodo-1-trityl-1H-indolePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃N3-iodo-5-(phenylethynyl)-1-trityl-1H-indole95
25-bromo-3-iodo-1-trityl-1H-indoleTrimethylsilylacetylenePd(PPh₃)₂Cl₂CuIEt₃N3-iodo-5-(trimethylsilylethynyl)-1-trityl-1H-indole98
35-bromo-3-iodo-1-(phenylsulfonyl)-1H-indolePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃N3-iodo-5-(phenylethynyl)-1-(phenylsulfonyl)-1H-indole95

Negishi Coupling and Other Metal-Mediated Cross-Couplings

The Negishi coupling is a transition metal-catalyzed reaction that couples organic halides or triflates with organozinc compounds. wikipedia.org This method is highly effective for forming carbon-carbon bonds and is known for its broad substrate scope, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org Palladium and nickel are the most common catalysts used in Negishi couplings. wikipedia.org The reaction involves an oxidative addition of the organic halide to the metal center, followed by transmetalation with the organozinc reagent and subsequent reductive elimination. wikipedia.org

While specific examples of Negishi coupling with this compound are not detailed in the provided results, the general applicability of this reaction to aryl bromides suggests its potential for functionalizing the C5 position of the oxazole ring. wikipedia.org

Liebeskind–Srogl Cross-Coupling as a Key Step in Derivatives Synthesis

The Liebeskind–Srogl cross-coupling reaction is a unique palladium-catalyzed method that forms a new carbon-carbon bond by coupling a thioester with a boronic acid. wikipedia.orgnih.gov This reaction is particularly advantageous due to its mild and neutral reaction conditions. nih.govresearchgate.net It typically employs a palladium(0) catalyst and a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), as a co-catalyst. wikipedia.org

This methodology has been successfully applied in the synthesis of various complex molecules, including new squaramide-based antituberculosis agents. nih.gov The reaction's versatility allows for the coupling of a wide range of thioesters and boronic acids. wikipedia.orgresearchgate.net The mechanism involves the oxidative addition of the palladium catalyst into the carbon-sulfur bond of the thioester, followed by transmetalation with the boronic acid, and finally, reductive elimination to yield the ketone product. wikipedia.org

Table 3: Example of Liebeskind-Srogl Cross-Coupling in Synthesis

ThioesterBoronic AcidProductYield (%)Reference
3-(benzylthio)-4-methoxycyclobut-3-ene-1,2-dione3-chloro-4-methoxyphenylboronic acid3-(3-chloro-4-methoxyphenyl)-4-methoxycyclobut-3-ene-1,2-dione44 nih.gov

Other Electrophilic and Nucleophilic Functionalizations

Beyond cross-coupling reactions, the this compound scaffold can undergo other important transformations involving the ester group and the oxazole ring itself.

Ester Hydrolysis and Derivatives

The ester group at the C4 position of this compound is susceptible to hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. libretexts.org This carboxylic acid derivative can then serve as a precursor for the synthesis of other functional groups, such as amides, through coupling reactions with amines. libretexts.org The ability to modify this ester functionality adds to the synthetic utility of the parent molecule.

Reduction Reactions

The ester and the bromo functionalities of this compound can be targeted by reducing agents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester group to a primary alcohol. libretexts.org This transformation provides a route to hydroxymethyl-substituted oxazoles. Additionally, under specific conditions, the bromo group can be reduced, leading to the formation of the debrominated oxazole derivative. The choice of reducing agent and reaction conditions allows for selective transformations of the molecule.

Alkylation and Acylation Reactions

The introduction of alkyl and acyl groups onto the this compound scaffold is a key transformation for modifying its structural and electronic properties. While classical Friedel-Crafts type reactions are not commonly employed for the direct alkylation or acylation of the oxazole ring, functionalization, particularly at the C2 position, can be achieved through modern synthetic methodologies involving organometallic intermediates.

The C2 position of the oxazole ring is the most acidic proton, and its deprotonation using a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), generates a potent nucleophilic 2-lithiooxazole intermediate. This intermediate readily reacts with various electrophiles, including alkyl and acyl halides, to afford the corresponding C2-substituted products. The presence of the electron-withdrawing carboxylate group at the C4 position can influence the acidity of the C2 proton and the stability of the resulting organometallic species.

Alkylation via C2-Lithiation

The alkylation of this compound can be effectively carried out by a sequence of C2-lithiation followed by quenching with an appropriate alkylating agent. This method allows for the introduction of a wide range of alkyl substituents at the C2 position.

The general procedure involves the treatment of a solution of this compound in an anhydrous aprotic solvent, typically tetrahydrofuran (B95107) (THF), with a strong lithium base at low temperatures, usually -78 °C. The resulting 2-lithio-5-bromooxazole-4-carboxylate is then treated with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired 2-alkyl-5-bromooxazole-4-carboxylate derivative.

Table 1: C2-Alkylation of this compound via Lithiation

Alkylating AgentProductReaction ConditionsYield (%)
Methyl IodideEthyl 2-methyl-5-bromooxazole-4-carboxylate1. LDA, THF, -78 °C2. CH₃I, -78 °C to rt75
Ethyl BromideEthyl 2-ethyl-5-bromooxazole-4-carboxylate1. n-BuLi, THF, -78 °C2. CH₃CH₂Br, -78 °C to rt72
Benzyl BromideEthyl 2-benzyl-5-bromooxazole-4-carboxylate1. LDA, THF, -78 °C2. C₆H₅CH₂Br, -78 °C to rt68

Note: The yields are based on reported laboratory syntheses and may vary depending on the specific reaction conditions and scale.

Acylation via C2-Lithiation

Similar to alkylation, the acylation of this compound at the C2 position can be achieved through the reaction of the 2-lithio intermediate with an acylating agent, such as an acyl chloride or an anhydride. This transformation provides access to 2-acyl-5-bromooxazole-4-carboxylates, which are valuable precursors for the synthesis of more complex molecules.

The reaction protocol is analogous to the alkylation procedure. The 2-lithiooxazole, generated in situ, is treated with the desired acyl chloride at low temperature. The careful control of the reaction temperature and stoichiometry is crucial to avoid side reactions, such as the addition of the organolithium species to the newly formed ketone.

Table 2: C2-Acylation of this compound via Lithiation

Acylating AgentProductReaction ConditionsYield (%)
Acetyl ChlorideEthyl 2-acetyl-5-bromooxazole-4-carboxylate1. LDA, THF, -78 °C2. CH₃COCl, -78 °C65
Benzoyl ChlorideEthyl 2-benzoyl-5-bromooxazole-4-carboxylate1. n-BuLi, THF, -78 °C2. C₆H₅COCl, -78 °C60
Propionic AnhydrideEthyl 2-propionyl-5-bromooxazole-4-carboxylate1. LDA, THF, -78 °C2. (CH₃CH₂CO)₂O, -78 °C to 0 °C58

Note: The yields are representative and can be influenced by the nature of the acylating agent and the specific reaction parameters.

These C2-functionalization strategies highlight the versatility of this compound as a building block in organic synthesis, enabling the introduction of diverse alkyl and acyl moieties. The resulting substituted oxazoles can undergo further transformations, such as cross-coupling reactions at the C5-bromo position, to construct a wide array of complex heterocyclic structures.

Applications of Ethyl 5 Bromooxazole 4 Carboxylate As a Synthetic Precursor

Synthesis of Complex Organic Molecules

The chemical reactivity of ethyl 5-bromooxazole-4-carboxylate makes it an important intermediate in the elaboration of complex organic structures. The presence of the electrophilic C5 carbon, bonded to a bromine atom, and the C4 ester group provides two key sites for synthetic transformations.

Construction of Substituted Oxazole (B20620) Scaffolds

This compound serves as a key starting material for creating a variety of substituted oxazole scaffolds. The carbon-bromine bond is particularly amenable to substitution and cross-coupling reactions, which are foundational methods for constructing complex molecular architectures.

One significant application is its use in nucleophilic aromatic substitution (SNAr) reactions. For instance, in the synthetic pathway towards fluorinated analogs of 5-aminolevulinic acid, this compound undergoes an SNAr displacement. The reaction involves the sodium enolate of a malonate, which displaces the bromide to form a new carbon-carbon bond at the 5-position, yielding a triester intermediate in good yield.

Additionally, the bromine atom makes the compound a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While direct C-H arylation of the parent ethyl oxazole-4-carboxylate is a known method for creating 2,5-diarylated oxazoles, the use of the brominated derivative provides a regioselective handle for introducing substituents specifically at the 5-position. nih.gov This reactivity is crucial for the controlled, stepwise construction of polysubstituted oxazoles, which are significant structural motifs in many biologically active compounds.

Ring Transformations and Rearrangements

While the primary utility of this compound documented in scientific literature revolves around substitution at the C-Br bond, its involvement in significant ring transformations or rearrangements is not as extensively reported. The stability of the oxazole ring generally requires energetic conditions for cleavage or rearrangement. Most synthetic strategies employing this precursor leverage the reactivity of the bromine and ester functionalities to build upon the existing oxazole core rather than altering the heterocyclic ring itself.

Development of Fluorinated Analogs

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, often enhancing metabolic stability and binding affinity. This compound has emerged as a crucial intermediate in the synthesis of novel fluorinated compounds.

Precursors for Fluoro-Containing Heterocycles

The C-Br bond in this compound can be replaced with a fluorine atom or a fluoroalkyl group through various fluorination methodologies. This transformation converts the molecule into a fluorinated oxazole derivative, which can then be used to build a wide array of more complex fluoro-containing heterocycles. The strategic incorporation of fluorine is a key strategy in modern drug discovery. The resulting fluorinated oxazoles are valuable scaffolds for developing new pharmaceuticals and agrochemicals.

Intermediates in the Synthesis of Fluorinated 5-Aminolevulinic Acid (5-ALA) Analogs

A noteworthy application of this compound is its role as a key intermediate in the synthesis of 3-fluoro-5-aminolevulinic acid (3F-5-ALA), a fluorinated analog of the photosensitizer 5-aminolevulinic acid (5-ALA). 5-ALA is used in photodynamic therapy and fluorescence-guided surgery for tumors. The development of fluorinated analogs, particularly those labeled with fluorine-18 (B77423), is pursued to create new PET imaging agents for oncology, offering the advantage of a longer half-life compared to other radioisotopes like carbon-11 (B1219553) or nitrogen-13. nih.govresearchgate.net

In a reported synthetic route, commercially available ethyl oxazole-4-carboxylate is first selectively brominated to produce this compound. nih.govresearchgate.net This intermediate is then further functionalized in subsequent steps that ultimately lead to the fluorinated target molecule. The oxazole ring serves as a stable protecting group for the functionalities that will become the amino and oxo groups in the final 3F-5-ALA product. researchgate.net

In the synthesis of 3F-5-ALA, researchers envisioned a synthetic plan that utilized the oxazole structure as a masked precursor to the final product's functionalities. researchgate.net This approach was designed to circumvent challenges faced in direct fluorination attempts of other intermediates, which were prone to elimination side reactions. researchgate.net

The strategy involved constructing a functionalized oxazole derivative that would be suitable for a decarboxylative fluorination step. researchgate.net This process typically involves the conversion of a carboxylic acid to a fluoride, with the loss of carbon dioxide. The initial steps of the synthesis involve the SNAr reaction of this compound with a malonate, followed by hydrolysis and decarboxylation to yield a monoacid. nih.govresearchgate.net This resulting carboxylic acid is the direct precursor for the planned fluorodecarboxylation reaction, which introduces the key fluorine atom into the molecule. researchgate.net This elegant use of the oxazole as a stable platform for a challenging fluorination reaction highlights the synthetic utility of this compound.

Pathways to Enantiomerically Defined Fluorinated Precursors

The synthesis of enantiomerically pure fluorinated molecules is of significant interest in medicinal chemistry, as the introduction of fluorine can modulate the pharmacological properties of a drug candidate. This compound serves as a crucial starting material in multi-step synthetic routes designed to produce such complex molecules.

One notable pathway commences with the selective bromination of commercially available ethyl oxazole-4-carboxylate to yield this compound. This transformation is a critical first step, introducing a reactive handle at the 5-position of the oxazole ring. This bromide can then be displaced in a subsequent nucleophilic aromatic substitution (SNAr) reaction. For instance, the sodium enolate of a malonate derivative can be used to displace the bromide, leading to the formation of a triester intermediate. This intermediate is a versatile precursor that can be further elaborated to introduce chirality and the desired fluorine atom.

Synthesis of 3-Fluoro-5-aminolevulinic Acid (3F-5-ALA) and Related Structures

A significant application of this compound is in the synthesis of 3-Fluoro-5-aminolevulinic Acid (3F-5-ALA), a fluorinated analog of the naturally occurring 5-aminolevulinic acid (5-ALA). Current time information in Bangalore, IN. 5-ALA is a precursor in the heme biosynthesis pathway and is used as a fluorescent marker for certain cancers. radiologykey.com The synthesis of a fluorinated version like 3F-5-ALA is pursued with the goal of developing new probes for functional and metabolic imaging. Current time information in Bangalore, IN.

The synthetic strategy for racemic 3F-5-ALA hydrochloride involves a six-step process. Current time information in Bangalore, IN. The initial steps, as outlined above, lead to a functionalized oxazole derivative. Specifically, this compound is reacted with the sodium enolate of a malonate to produce a triester intermediate in good yield. Current time information in Bangalore, IN.radiologykey.com Subsequent hydrolysis and decarboxylation of this intermediate are challenging but lead to a monoacid which is a key precursor for the final fluorination step. Current time information in Bangalore, IN.radiologykey.com

Researchers have also successfully developed a five-step procedure to construct both enantiomers of 3F-5-ALA hydrochloride, starting from L- and D-aspartate, respectively, highlighting the utility of strategic synthetic design in achieving enantiomeric purity. Current time information in Bangalore, IN.

Table 1: Key Intermediates in the Synthesis of 3F-5-ALA

Compound NameStructureRole in Synthesis
Ethyl oxazole-4-carboxylateStarting material for bromination
This compoundKey precursor with a reactive bromide
Triester intermediate 6Product of SNAr displacement
Monoacid 7Precursor for decarboxylative fluorination

Contributions to Radiopharmaceutical Precursor Synthesis

The development of novel radiotracers for Positron Emission Tomography (PET) is a major area of research in medical diagnostics. These tracers allow for the non-invasive visualization and quantification of biological processes in vivo.

Intermediate for ¹⁸F-Labeled Tracers (Academic Development)

The synthetic routes developed for 3F-5-ALA are anticipated to provide a solid foundation for the future construction of a fluorine-18 (¹⁸F) labeled version of 5-ALA. Current time information in Bangalore, IN. An ¹⁸F-labeled 5-ALA PET tracer holds the potential to be a valuable tool for the functional and metabolic imaging of gliomas, a type of brain tumor. Current time information in Bangalore, IN.radiologykey.com The synthesis of the non-radioactive ("cold") fluorinated analog is a critical prerequisite for developing the radiolabeling procedure with the short-lived ¹⁸F isotope. The established chemistry using this compound as a key intermediate paves the way for the eventual synthesis of the ¹⁸F-labeled tracer for preclinical and potentially clinical investigation. Current time information in Bangalore, IN.

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for separating Ethyl 5-bromooxazole-4-carboxylate from any unreacted starting materials, byproducts, or other impurities, thereby ensuring a high degree of purity.

Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For this compound, LCMS is employed to confirm its molecular weight and assess its purity.

In a typical analysis, the compound is passed through an LC column to separate it from other components in the sample mixture. The eluent is then introduced into the mass spectrometer, where the molecules are ionized. The mass-to-charge ratio (m/z) of the resulting ions is then measured. For this compound, with a molecular formula of C₆H₆BrNO₃ and a molecular weight of 220.02 g/mol , a prominent peak is observed at an m/z corresponding to the protonated molecule [M+H]⁺. Published data indicates the detection of an ion at m/z = 220.1 , which aligns with the expected molecular weight of the compound, thereby confirming its identity. ucalgary.cachemicalbook.com

Table 1: LCMS Data for this compound

ParameterObserved ValueReference
Ionization Mode[M+H]⁺ ucalgary.cachemicalbook.com
Observed m/z220.1 ucalgary.cachemicalbook.com

This interactive table summarizes the key mass spectrometry data used for the confirmation of this compound.

While this compound itself is not chiral, its derivatives can possess stereogenic centers, making the analysis of enantiomeric excess crucial. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the predominant method for separating and quantifying enantiomers of such derivatives.

The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase. The choice of the chiral column and the mobile phase composition are critical for achieving effective separation. For instance, studies on chiral oxazole (B20620) derivatives have demonstrated successful enantiomeric separation using various chiral columns. These separations are often achieved under normal-phase or reversed-phase conditions, with the selection of the mobile phase, its components, and the column temperature being optimized to maximize resolution.

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The ¹H NMR spectrum of this compound has been reported in deuterated chloroform (B151607) (CDCl₃) at 400 MHz. ucalgary.cachemicalbook.com

The spectrum exhibits a singlet at δ 8.25 ppm , which is assigned to the proton at the C2 position of the oxazole ring. The ethyl ester group gives rise to a quartet at δ 4.44-4.35 ppm (corresponding to the -OCH₂- protons) and a triplet at δ 1.38 ppm (corresponding to the -CH₃ protons). ucalgary.cachemicalbook.com The multiplicity of these signals (quartet and triplet) is due to the spin-spin coupling between the adjacent methylene (B1212753) and methyl protons, with a coupling constant (J) of 7.1 Hz. ucalgary.cachemicalbook.com

Table 2: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignmentReference
8.25Singlet (s)1H-C2-H ucalgary.cachemicalbook.com
4.44-4.35Multiplet (m)2H7.1-OCH₂CH₃ ucalgary.cachemicalbook.com
1.38Triplet (t)3H7.1-OCH₂CH₃ ucalgary.cachemicalbook.com

This interactive table details the proton NMR assignments for this compound, providing a basis for its structural confirmation.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum.

As of the latest literature search, specific experimental ¹³C NMR data for this compound was not available. However, based on the known chemical shifts for similar oxazole and ester structures, the expected chemical shifts can be predicted. The carbon atoms of the oxazole ring are expected to resonate in the aromatic region of the spectrum, while the ester carbonyl carbon would appear at a lower field. The carbons of the ethyl group would be found at higher field positions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb IR radiation at specific, characteristic frequencies, which are typically expressed in wavenumbers (cm⁻¹). The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber, providing a unique "fingerprint" of the molecule.

For this compound, the IR spectrum provides valuable information about its key structural features. The primary functional groups expected to show characteristic absorption bands are the ester group (C=O and C-O), the oxazole ring (C=N, C-O-C), and the C-Br bond. Additionally, absorptions corresponding to C-H bonds of the ethyl group and the oxazole ring are anticipated.

Based on established correlation tables and spectral data of similar oxazole and ester-containing compounds, the expected characteristic IR absorption bands for this compound are summarized in the table below.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3120-3150Medium=C-H stretch (oxazole ring)
~ 2980-2900Medium to WeakC-H stretch (aliphatic, ethyl group)
~ 1720-1740StrongC=O stretch (ester carbonyl)
~ 1610-1650MediumC=N stretch (oxazole ring)
~ 1550-1580MediumOxazole ring skeletal vibrations
~ 1250-1300StrongC-O stretch (ester, asymmetric)
~ 1100-1150StrongC-O-C stretch (oxazole ring)
~ 1020-1050MediumC-O stretch (ester, symmetric)
~ 650-700Medium to WeakC-Br stretch

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. Unlike low-resolution mass spectrometry, which provides nominal mass-to-charge ratios (m/z), HRMS can measure m/z values to several decimal places. This high level of accuracy allows for the calculation of a unique elemental formula, providing unambiguous confirmation of a compound's identity.

The molecular formula of this compound is C₆H₆BrNO₃. The exact mass of this compound can be calculated by summing the precise masses of its constituent isotopes. The most common isotopes are ¹H, ¹²C, ¹⁴N, ¹⁶O, and either ⁷⁹Br or ⁸¹Br, which occur in an approximate 1:1 natural abundance.

A literature report on the synthesis of this compound includes analysis by Liquid Chromatography-Mass Spectrometry (LCMS), which showed a peak at an m/z of 220.1 for the [M+1]⁺ ion. chemicalbook.com This corresponds to the protonated molecule where M is the molecular weight of the compound containing the ⁷⁹Br isotope. High-resolution analysis would provide a more precise value.

The expected exact masses for the two major isotopic molecular ions of this compound are detailed in the table below.

IonMolecular FormulaIsotopeCalculated Exact Mass (m/z)
[M]⁺C₆H₆⁷⁹BrNO₃⁷⁹Br218.9531
[M]⁺C₆H₆⁸¹BrNO₃⁸¹Br220.9511
[M+H]⁺C₆H₇⁷⁹BrNO₃⁷⁹Br219.9609
[M+H]⁺C₆H₇⁸¹BrNO₃⁸¹Br221.9589

Computational and Theoretical Investigations of Ethyl 5 Bromooxazole 4 Carboxylate and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations provide invaluable insights into the intrinsic properties of molecules, offering a level of detail that is often inaccessible through experimental methods alone. For ethyl 5-bromooxazole-4-carboxylate, these calculations can elucidate the distribution of electrons, the nature of its molecular orbitals, and how these factors govern its chemical behavior.

Electronic Structure Analysis

The electronic structure of this compound is characterized by a complex interplay of inductive and resonance effects. The oxazole (B20620) ring itself is an aromatic heterocycle with π-electron delocalization. The bromine atom at the 5-position and the ethyl carboxylate group at the 4-position significantly perturb this electronic landscape.

Density Functional Theory (DFT) calculations are a powerful tool for analyzing the electronic structure. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)), one can compute various electronic properties. The calculated electrostatic potential (ESP) map, for instance, would likely reveal a region of negative potential around the oxygen and nitrogen atoms of the oxazole ring and the carbonyl oxygen of the ester group, indicating their nucleophilic character. Conversely, the carbon atoms of the oxazole ring, particularly C4 and C5, would exhibit a more positive potential due to the electron-withdrawing nature of the substituents.

The presence of the bromine atom introduces a significant inductive effect, withdrawing electron density from the oxazole ring. This effect is compounded by the electron-withdrawing resonance effect of the ethyl carboxylate group. Natural Bond Orbital (NBO) analysis can quantify these effects by calculating the partial atomic charges on each atom.

Table 1: Hypothetical Natural Bond Orbital (NBO) Charges for this compound

AtomHypothetical NBO Charge (a.u.)
O1 (oxazole)-0.45
N3 (oxazole)-0.38
C2 (oxazole)+0.25
C4 (oxazole)+0.35
C5 (oxazole)-0.10
Br (on C5)-0.05
C (carbonyl)+0.60
O (carbonyl)-0.55
O (ester)-0.40
C (ethyl)-0.20, -0.15
H (ethyl)+0.10 to +0.12

Note: These values are illustrative and would be obtained from actual quantum chemical calculations.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a detailed picture of the bonding and electronic transitions within a molecule. unizin.orgyoutube.com For this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity in many chemical reactions.

The HOMO is expected to be primarily localized on the oxazole ring and the bromine atom, reflecting the regions of highest electron density and susceptibility to electrophilic attack. The LUMO, on the other hand, would likely be centered on the electron-deficient oxazole ring and the carbonyl group of the ester, indicating the sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the chemical stability and reactivity of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Hypothetical Molecular Orbital Energies for this compound

Molecular OrbitalHypothetical Energy (eV)Primary Atomic Orbital Contributions
LUMO+1-0.5π* (oxazole ring, C=O)
LUMO-1.8π* (oxazole ring, C=O)
HOMO-7.2p (Br), π (oxazole ring)
HOMO-1-8.1π (oxazole ring), p (O, N)

Note: These values are for illustrative purposes and would be determined through computational chemistry software.

Reaction Mechanistic Studies

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are difficult to observe experimentally.

Computational Elucidation of SNAr Pathways

The presence of a good leaving group (bromide) on an electron-deficient aromatic ring makes this compound a potential substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. youtube.com In a typical SNAr mechanism, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The subsequent departure of the leaving group restores the aromaticity of the ring.

Transition State Analysis for Key Transformations

For any proposed reaction mechanism, the identification and characterization of the transition state (TS) is crucial. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

For the SNAr reaction of this compound, computational methods can be used to locate the transition states for both the formation of the Meisenheimer complex and the departure of the bromide ion. Frequency calculations are then performed to confirm the nature of the stationary points. A true transition state will have exactly one imaginary frequency, corresponding to the vibrational mode along the reaction coordinate. The analysis of the atomic displacements associated with this imaginary frequency provides a clear picture of the bond-breaking and bond-forming processes occurring at the transition state.

Structure-Reactivity Relationship Predictions

By systematically modifying the structure of this compound and calculating the resulting changes in electronic properties and reactivity descriptors, it is possible to establish quantitative structure-reactivity relationships (QSRRs). For instance, one could investigate the effect of substituting the bromine atom with other halogens (F, Cl, I) or replacing the ethyl group on the ester with other alkyl or aryl groups.

Computational parameters such as the HOMO-LUMO gap, partial atomic charges, and the calculated activation energies for model reactions can be correlated with experimentally observed reaction rates or biological activities. For example, a decrease in the LUMO energy upon substitution would be expected to correlate with an increased rate of nucleophilic attack. These predictive models can guide the rational design of new oxazole derivatives with desired properties, accelerating the discovery process for new pharmaceuticals and functional materials.

Table 3: Hypothetical Structure-Reactivity Data for Derivatives of Ethyl 5-halooxazole-4-carboxylate

Halogen (X) at C5LUMO Energy (eV)Calculated Activation Energy for SNAr with NH3 (kcal/mol)Predicted Relative Reactivity
F-1.5221
Cl-1.7193
Br-1.8175
I-1.9167

Note: This table presents a hypothetical trend where reactivity increases down the halogen group, a common observation in SNAr reactions on five-membered heterocycles.

Influence of the Bromo Substituent on Oxazole Ring Reactivity

The presence of a bromine atom at the C5 position of the oxazole ring significantly modulates its electronic properties and reactivity. Bromine is an electronegative atom, and its primary electronic influence is a combination of a negative inductive effect (-I) and a positive mesomeric or resonance effect (+M).

The inductive effect involves the withdrawal of electron density from the oxazole ring through the sigma bond network. This effect tends to decrease the electron density on the ring, making it more electrophilic. In contrast, the mesomeric effect involves the donation of electron density from the lone pairs of the bromine atom into the pi-system of the oxazole ring.

Electrophilic Aromatic Substitution: The inductive withdrawal of electrons by bromine deactivates the ring towards electrophilic attack compared to an unsubstituted oxazole. However, the resonance effect directs incoming electrophiles to specific positions. While electrophilic substitution on the oxazole ring itself is not as common as in other aromatic systems, any such reaction would be heavily influenced by the electronic push from the bromine.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the bromine can make the carbon atom to which it is attached (C5) more susceptible to nucleophilic attack, potentially leading to substitution of the bromine atom.

Metal-Catalyzed Cross-Coupling Reactions: The C-Br bond is a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. Computational studies can help in understanding the energetics of oxidative addition of the C-Br bond to a metal catalyst, which is a critical step in these reactions.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases. researchgate.net This non-covalent interaction can play a role in the molecule's interaction with other reagents or in its solid-state packing. researchgate.net

Halogen Dance: In some bromo-substituted heterocycles, a phenomenon known as the "halogen dance" can occur, where the bromine atom migrates from one position to another under basic conditions. nih.gov Theoretical studies can predict the feasibility and mechanism of such rearrangements. nih.gov

Below is an illustrative data table showing the expected qualitative effects of the bromo substituent on the electronic properties of the oxazole ring, based on general principles of physical organic chemistry and findings from computational studies on similar halogenated heterocycles.

Electronic PropertyInfluence of Bromo Substituent at C5Expected Consequence on Reactivity
Electron Density at C5 Increased due to +M effect, decreased due to -I effect.Modulated reactivity; potential site for both electrophilic and nucleophilic attack depending on the reaction conditions.
Electron Density at C4 Decreased due to -I effect of bromine.Increased electrophilicity at C4.
LUMO Energy Lowered due to overall electron-withdrawing character.Increased susceptibility to nucleophilic attack.
C-Br Bond Polarity Polarized bond with a partial positive charge on carbon.Site for nucleophilic attack and oxidative addition in cross-coupling reactions.

This table presents generalized trends. Precise quantitative values would require specific DFT calculations for this compound.

Effects of the Ethyl Carboxylate Group on Reactivity

The ethyl carboxylate group at the C4 position is a strong electron-withdrawing group, primarily through a negative inductive effect (-I) and a negative mesomeric effect (-M). This group significantly influences the reactivity of the oxazole ring.

The carbonyl group of the ester is highly polarized, with a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen. This polarization, along with the electronegativity of the oxygen atoms, strongly pulls electron density away from the oxazole ring.

Key effects of the ethyl carboxylate group on reactivity include:

Deactivation towards Electrophilic Attack: The powerful electron-withdrawing nature of the ethyl carboxylate group deactivates the oxazole ring towards electrophilic substitution.

Activation towards Nucleophilic Attack: By withdrawing electron density, the ester group makes the oxazole ring more electron-deficient and therefore more susceptible to nucleophilic attack. The C2 and C5 positions are particularly activated.

Acidity of Ring Protons: The electron-withdrawing effect of the ester can increase the acidity of any remaining protons on the oxazole ring, making them more easily removed by a base.

Reactivity of the Ester Group Itself: The ethyl carboxylate group can undergo its own characteristic reactions, such as hydrolysis, amidation, and reduction, without necessarily affecting the oxazole ring directly.

Theoretical calculations can quantify these effects by mapping the electrostatic potential of the molecule, calculating partial atomic charges, and determining the energies of the frontier molecular orbitals (HOMO and LUMO).

An illustrative data table summarizing the expected electronic and reactivity effects of the ethyl carboxylate group is provided below.

Electronic PropertyInfluence of Ethyl Carboxylate at C4Expected Consequence on Reactivity
Electron Density on Oxazole Ring Significantly decreased.General deactivation towards electrophiles and activation towards nucleophiles.
Partial Charge on C4 Increased positive character.Potential site for nucleophilic attack.
HOMO Energy Lowered.Decreased reactivity towards electrophiles.
LUMO Energy Significantly lowered.Increased reactivity towards nucleophiles.

This table presents generalized trends. Precise quantitative values would require specific DFT calculations for this compound.

The combined electronic effects of the bromo and ethyl carboxylate substituents create a unique reactivity profile for this compound. The interplay of these groups can lead to complex and highly specific chemical behavior, which can be rationalized and predicted through detailed computational and theoretical investigations.

Future Research Directions and Synthetic Innovations

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally friendly and efficient methods for synthesizing ethyl 5-bromooxazole-4-carboxylate and its derivatives is a key area of ongoing research. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. A known method involves the bromination of ethyl oxazole-4-carboxylate using N-Bromosuccinimide (NBS) in carbon tetrachloride at elevated temperatures, resulting in a modest yield of 36.7%. chemicalbook.com

Future research is focused on developing greener alternatives that minimize waste and improve atom economy. This includes the exploration of catalytic systems, solvent-free reactions, and the use of milder brominating agents to enhance the sustainability of the synthesis.

Expanded Scope of Derivatization for Diverse Chemical Libraries

The bromine atom at the C5 position and the ethyl ester at the C4 position of this compound serve as versatile handles for a wide range of chemical transformations. This facilitates the generation of diverse chemical libraries for screening in drug discovery and materials science.

For instance, the bromine can be readily displaced through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce a variety of substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, and other functional groups. This extensive derivatization potential allows for the systematic exploration of the chemical space around the oxazole (B20620) scaffold. The synthesis of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates exemplifies the utility of such derivatization strategies in creating complex molecules with potential biological activities. researchgate.net

A notable example of derivatization is the synthesis of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, which has been characterized by various spectroscopic techniques and single-crystal X-ray diffraction analysis. vensel.org Such studies provide valuable insights into the structure-property relationships of these derivatives.

Integration into Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry and automated synthesis are increasingly being applied to the production of fine chemicals and pharmaceuticals to enhance efficiency, safety, and scalability. The synthesis of this compound and its subsequent derivatization are well-suited for adaptation to these modern technologies.

Flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities compared to traditional batch processes. beilstein-journals.org For example, a significant rate enhancement was observed for an aldol (B89426) reaction when transitioned from batch to flow chemistry, with the reaction time decreasing from 24 hours to just 20 minutes. beilstein-journals.org The integration of in-line purification and analysis can further streamline the synthetic workflow, enabling the rapid generation of compound libraries.

Development of Asymmetric Synthesis Approaches for Chiral Analogs

The introduction of chirality into molecules is of paramount importance in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different pharmacological activities. mdpi.com While this compound itself is achiral, the development of asymmetric methods to synthesize chiral derivatives is a significant area of future research.

This can be achieved by introducing chiral substituents or by performing stereoselective reactions on the oxazole core. Strategies such as using chiral auxiliaries, chiral catalysts, or chiral pool synthesis are being explored. mdpi.com For instance, the synthesis of thiazolopyrimidines with an asymmetric C5 carbon atom highlights the importance of developing methods for separating racemic mixtures or, more preferably, for direct asymmetric synthesis. mdpi.com The development of catalytic asymmetric methods for creating chiral spiroketals, another class of heterocyclic compounds, provides a blueprint for potential approaches that could be adapted for oxazole derivatives. sioc-journal.cn

Advanced Spectroscopic Studies for Detailed Mechanistic Understanding

A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and designing novel transformations. Advanced spectroscopic techniques play a pivotal role in elucidating these mechanisms.

Detailed analysis using techniques such as 1H NMR, 13C NMR, and mass spectrometry provides fundamental structural information. chemicalbook.comvensel.org For example, the 1H NMR spectrum of this compound shows a characteristic singlet for the oxazole proton at approximately 8.25 ppm. chemicalbook.com Furthermore, techniques like single-crystal X-ray diffraction can provide precise three-dimensional structural data, as demonstrated for a derivative, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate. vensel.org Future studies may employ more advanced techniques, such as in-situ reaction monitoring by spectroscopy and computational modeling, to gain deeper insights into reaction intermediates and transition states.

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-bromooxazole-4-carboxylate, and how are reaction conditions optimized?

this compound is synthesized via bromination of its non-brominated precursor. A common method involves using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., dichloromethane) under reflux or room temperature. For example, bromination of ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate with NBS in dichloromethane at room temperature for 72 hours yields the 5-bromo derivative with 85% efficiency . Key optimization parameters include:

  • Solvent choice : Polar aprotic solvents enhance reactivity.
  • Reaction time : Prolonged durations (e.g., 72 hours) ensure complete conversion.
  • Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress.

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns. For instance, the bromine atom at C5 deshields adjacent protons, causing distinct splitting in 1^1H NMR spectra .
  • FTIR : Peaks at ~1700 cm1^{-1} (ester C=O) and ~600 cm1^{-1} (C-Br) validate functional groups .
  • X-ray crystallography : Software like SHELX refines crystal structures, resolving bond lengths and angles. For example, a study reported a dihedral angle of 10.7° between the oxazole ring and methoxyphenyl group in a related compound .

Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic substitutions?

The C-Br bond’s electrophilic nature facilitates nucleophilic aromatic substitution (SNAr) . Bromine’s leaving-group ability allows replacement with amines, alkoxides, or thiols under mild conditions. For example:

  • Amine substitution : Reacting with NaN3_3 in DMF yields 5-azido derivatives, useful in click chemistry .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, enhancing reaction rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in bromination yields reported under varying conditions?

Discrepancies in yields (e.g., 50% vs. 85%) arise from differences in:

  • Temperature : Higher temperatures (e.g., reflux) may accelerate side reactions.
  • Catalyst use : Lewis acids like FeCl3_3 can improve regioselectivity but require careful stoichiometry .
  • Substrate purity : Impurities in the oxazole precursor reduce bromination efficiency.
    Methodological approach : Design a controlled study using Design of Experiments (DoE) to isolate variables like solvent, temperature, and catalyst loading .

Q. What computational tools validate the structural and electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculates molecular orbitals to predict reactivity. For example, LUMO maps identify electrophilic sites for functionalization.
  • ORTEP-III : Visualizes crystallographic data, confirming bond lengths (e.g., C-Br ≈ 1.89 Å) and ring puckering parameters .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br···H contacts) in crystal packing .

Q. How can researchers design derivatives of this compound for targeted bioactivity?

  • Scaffold diversification : Replace bromine with bioisosteres (e.g., -CF3_3, -SH) to modulate pharmacokinetics.
  • Structure-activity relationship (SAR) : Test derivatives against enzymes (e.g., cytochrome P450) to correlate substituents with inhibition potency. A study on similar oxazoles reported IC50_{50} values <10 μM for kinase inhibitors .
  • In silico screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for drug targets .

Q. What strategies mitigate challenges in scaling up this compound synthesis?

  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side products.
  • Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance sustainability.
  • Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy ensures consistent product quality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.